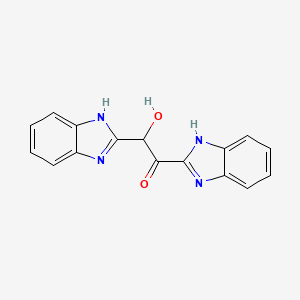

1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one

Description

Properties

IUPAC Name |

1,2-bis(1H-benzimidazol-2-yl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13,21H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULGGXQUFYGQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(=O)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760961 | |

| Record name | 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101278-94-8 | |

| Record name | 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one typically involves the condensation of o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds as follows:

Condensation Reaction: o-Phenylenediamine reacts with glyoxal in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole rings.

Cyclization: The intermediate product undergoes cyclization to form the final compound.

The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 1,2-Bis(1H-benzimidazol-2-yl)-2-oxoethan-1-one.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Various substituted benzimidazole derivatives depending on the substituents introduced.

Scientific Research Applications

1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Studied for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole rings can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

- Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines (2a–e) : Demonstrated significant DPPH radical scavenging, with IC50 values comparable to BHT (butylated hydroxytoluene). Activity correlated with alkyl chain length; longer chains (e.g., 2c: pentyl, 2e: heptyl) showed enhanced lipid solubility and radical stabilization .

- Target Compound: The hydroxyethanone core may act as a hydrogen donor, akin to phenolic antioxidants. However, the lack of alkyl chains could reduce lipid solubility compared to 2a–e.

Antitumor Activity

- 3-(1H-Benzimidazol-2-yl)-1,2-dihydroquinoxaline (10): Exhibited growth inhibition against MCF7 cells, likely due to intercalation into DNA via the planar quinoxaline ring .

- Benzimidazo[1,2-a]quinolines (e.g., compound 7 in ): Structural complexity from fused rings enhanced antitumor efficacy, with IC50 values in the micromolar range .

- Target Compound: The dual benzimidazole moieties may facilitate DNA binding, but the hydroxyethanone bridge could introduce steric hindrance, reducing potency compared to fused derivatives.

Coordination Chemistry

- Chiral (1R,2R)-1,2-bis(1-subst.-benzimidazol-2-yl)ethane-1,2-diols : Demonstrated strong binding to Cu(II) ions (log K = 8–10), attributed to the diol group and benzimidazole nitrogens .

- Target Compound: The hydroxyethanone group may chelate metal ions, but the absence of chiral centers or additional donor groups (e.g., diol) likely limits its coordination versatility.

Key Structural Insights and Trends

Substituent Effects: Alkyl chains in bis-amidines (2a–e) enhance lipid solubility and antioxidant activity, while fused rings (e.g., quinoxaline in compound 10) improve DNA intercalation .

Stereochemistry : Chiral diols () show metal-binding specificity, whereas planar structures (e.g., target compound) prioritize aromatic interactions.

Synthetic Routes : Green methods (e.g., thiamine catalysis in ) offer eco-friendly alternatives to traditional reflux-based syntheses.

Biological Activity

1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one, also known by its CAS number 101278-94-8, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C16H12N4O2

- Molecular Weight : 284.29 g/mol

- IUPAC Name : this compound

The structure of this compound features two benzimidazole rings connected by a hydroxyethanone moiety, which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. In a study involving various benzimidazole derivatives, it was found that these compounds showed significant antibacterial activity against a range of pathogens including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The study highlighted that certain silver(I) complexes of these derivatives displayed enhanced activity compared to standard antibiotics such as cefuroxime .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

- Mechanism of Action : The compound interferes with tubulin polymerization, which is crucial for cell division. This mechanism was linked to its antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Tubulin polymerization inhibition |

| HeLa | 3.0 | Tubulin polymerization inhibition |

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, this compound has been investigated for other pharmacological effects:

- Antioxidant Properties : The compound exhibits antioxidant activity, which contributes to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various benzimidazole derivatives. The findings indicated that modifications in the structure significantly influenced their biological activities. For example:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,2-bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one, and how are reaction efficiencies optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted aldehydes and catalysts like thiamine hydrochloride in ethanol, which acts as a green solvent. Reaction completion is monitored via TLC, and yields are optimized by controlling reaction time (shorter durations improve efficiency) and catalyst loading. Structural confirmation involves elemental analysis, FTIR (for hydroxyl and carbonyl groups), and 1H/13C NMR to verify benzimidazole moieties and hydroxyketone connectivity .

- Experimental Design Tip : For reproducibility, maintain anhydrous conditions during benzimidazole derivatization and use recrystallization (e.g., methanol) to purify the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹).

- NMR : 1H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and hydroxyketone protons (δ 4.5–5.5 ppm). 13C NMR confirms carbonyl carbons (~200 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 generates graphical representations of molecular geometry, including bond angles and torsional disorders .

Advanced Research Questions

Q. How do structural modifications of this compound influence its catalytic activity in CO2 conversion?

- Methodological Answer : The benzimidazole nitrogen atoms act as Lewis basic sites, coordinating to metal centers (e.g., Ni²⁺) in catalytic systems for dimethyl carbonate synthesis from CO2 and methanol. Advanced studies involve:

- DFT calculations : To model metal-ligand interactions.

- Kinetic profiling : Monitor reaction rates under varying pressures and temperatures.

- Spectroscopic validation : EXAFS or XPS to confirm metal coordination .

Q. What experimental strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected proton splitting or missing peaks) can arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- Deuteration studies : Replace exchangeable protons (e.g., -OH) to simplify spectra.

- Cross-validation : Compare crystallographic data (bond lengths/angles) with computational models (e.g., Gaussian) .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Methodological Answer : Replace traditional solvents (e.g., DMF) with bio-based solvents (e.g., ethanol or Cyrene) and use non-toxic catalysts like thiamine hydrochloride. Process optimization via microwave-assisted synthesis reduces energy consumption. Lifecycle assessment (LCA) tools evaluate environmental impact metrics (e.g., E-factor) .

Q. What challenges arise in crystallographic refinement of benzimidazole derivatives, and how are they resolved?

- Methodological Answer : Common issues include:

- Disordered moieties : Use restraints in SHELXL to model overlapping atoms (e.g., allyl groups in bis-benzimidazole ethers).

- Twinned crystals : Apply twin law matrices during data integration.

- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .

Q. What methodologies are employed to study the bioactivity of this compound against cancer cells?

- Methodological Answer :

- In vitro assays : MTT or SRB tests quantify cytotoxicity against cell lines (e.g., HeLa).

- DNA binding studies : UV-vis titration and fluorescence quenching assess intercalation with CT-DNA.

- Molecular docking : Predict binding affinities to targets like topoisomerase II using AutoDock Vina .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting reactivity data in bis-benzimidazole derivatives?

- Methodological Answer : Contradictions (e.g., variable catalytic efficiency or unexpected byproducts) may stem from:

- Substituent effects : Electron-withdrawing groups on benzimidazole alter redox potentials.

- Reaction medium polarity : Solvent choice impacts nucleophilicity of intermediates.

- Resolution : Conduct control experiments (e.g., Hammett plots) to correlate structure-reactivity trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.